molecular formula C14H13BrClNO2 B2818731 5-bromo-2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzamide CAS No. 1351608-46-2

5-bromo-2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzamide

Cat. No. B2818731
CAS RN: 1351608-46-2
M. Wt: 342.62
InChI Key: UDHDMRBQXZQDLT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis

    Compounds with structural similarities to the specified chemical are often synthesized as part of studies focused on developing new pharmacological agents or investigating the chemical properties of novel substances. For example, the synthesis of carbonyl-14C analogs of potent, long-acting, orally effective 5-HT3 receptor antagonists showcases the intricate processes involved in creating and labeling compounds for pharmacological research (O’Bannon & Wheeler, 1991).

  • Structural Characterization

    The analysis of new antipyrine derivatives, through synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, demonstrates the comprehensive approach taken to understand the molecular and crystal structure of novel compounds, which could be analogous to the methods used to study 5-bromo-2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzamide (Saeed et al., 2020).

Pharmacological Research

  • Antipsychotic Agents

    The development of potential antipsychotic agents through the synthesis and evaluation of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides illustrates how structurally similar compounds can be explored for their antidopaminergic properties, providing a basis for the potential therapeutic applications of the specified chemical (Högberg et al., 1990).

  • Receptor Antagonists

    The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including novel non-peptide CCR5 antagonists, highlight the role of similar compounds in developing treatments targeting specific receptors, potentially including research into HIV entry inhibitors (Cheng De-ju, 2014).

properties

IUPAC Name

5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2/c1-8-5-10(9(2)19-8)7-17-14(18)12-6-11(15)3-4-13(12)16/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHDMRBQXZQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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